This compound belongs to the broader category of pyridinones, which are known for their diverse biological activities and utility in synthetic organic chemistry. It is often used as a precursor in the synthesis of more complex molecules due to its reactive functional groups.
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) can be achieved through several methods:
In industrial settings, continuous flow reactors and automated systems optimize production efficiency and yield. The processes are designed to ensure consistent quality, often involving purification techniques like recrystallization or chromatography.
The molecular structure of 2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) features:
Property | Value |
---|---|
CAS Number | 143745-95-3 |
IUPAC Name | 5-ethyl-6-methyl-3-(pyridin-2-ylmethylamino)-1H-pyridin-2-one |
InChI Key | IXAOXJKGZNSFFD-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(NC(=O)C(=C1)NCC2=CC=CC=N2)C |
The structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography .
2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Alkyl halides | Presence of sodium hydroxide |
The mechanism of action for 2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) involves its interaction with specific molecular targets such as enzymes or receptors:
The physical and chemical properties of 2(1H)-Pyridinone, 5-ethyl-6-methyl-(9CI) include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding its behavior in different environments and applications.
The compound has several notable applications across various fields:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7